REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]=[CH:9][CH2:10][CH2:11][CH2:12][CH3:13].C(OOC(C)(C)C)(=O)CCCCCC(C)(C)C.CO>C(OC(C)COC)(=O)C>[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:8]=[CH:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCCC
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(COC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)OOC(C)(C)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(COC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reactants were agitated for another 2 hours at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
precipitation of a white solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(\C=C/C(=O)O1)=O.C=CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |